Regioisomeric Divergence: 3-tert-Butyl-5-carboxylate vs. 5-tert-Butyl-3-carboxylate in Synthetic Routes and Yield Outcomes
Ethyl 3-(tert-butyl)isoxazole-5-carboxylate and its regioisomer ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9) are not synthetically interchangeable. The regioisomer CAS 91252-54-9 can be synthesized via condensation of tert-butyl enone with hydroxylamine hydrochloride, achieving a reported yield of 51% after silica gel column chromatography [1]. In contrast, the target compound (3-tert-butyl-5-carboxylate) is typically prepared via [3+2] cycloaddition of nitrile oxides with appropriate alkynes or via condensation of hydroxylamine derivatives with activated carbonyl compounds followed by esterification . The divergent reaction pathways reflect fundamentally different retrosynthetic disconnections, meaning procurement of the incorrect regioisomer necessitates complete redesign of downstream synthetic sequences.
| Evidence Dimension | Synthetic accessibility and yield for regioisomeric isoxazole carboxylates |
|---|---|
| Target Compound Data | Yield data not specified in primary literature; synthesis via [3+2] cycloaddition or condensation-esterification routes |
| Comparator Or Baseline | Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9): 51% yield via tert-butyl enone + hydroxylamine hydrochloride in ethanol/THF, reflux 2h [1] |
| Quantified Difference | Regioisomer synthesis documented with 51% yield; target compound route distinct (cycloaddition-based) with yield dependent on specific precursor selection |
| Conditions | CAS 91252-54-9: tert-butyl enone (6.00 g, 30.0 mmol), hydroxylamine hydrochloride (2.29 g, 33.0 mmol) in ethanol/THF (1:1, 70 mL), 12h RT stir, reflux 2h over molecular sieves, silica gel column purification |
Why This Matters
Procurement of the correct regioisomer (3-tert-butyl-5-carboxylate) is mandatory; the 5-tert-butyl-3-carboxylate regioisomer cannot substitute due to incompatible synthetic entry points and different reactivity profiles.
- [1] ChemicalBook. 91252-54-9: Ethyl 5-tert-butylisoxazole-3-carboxylate (includes synthesis protocol from Patent US2006/199853). View Source
